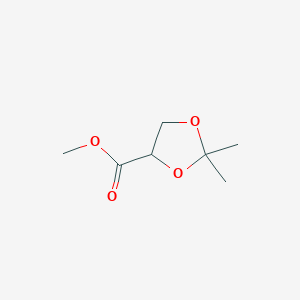
Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
描述
Synthesis Analysis
The synthesis of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate involves several key steps that ensure the formation of this compound with high purity and yield. A notable approach is the protection of dihydroxy compounds in the dioxolane form, leading to the formation of this compound as a protected intermediate (Mori, Hirao, & Nakahama, 1994).
科学研究应用
1. Bio-based Solvents
- Methods of Application: The development of MMC as a solvent involves a 10-step method that combines in silico modeling of Hansen solubility parameters (HSPs), experimental Kamlet–Abboud–Taft parameters, green synthetic routes, application testing, and toxicity measurements .
- Results: The study highlights the challenges faced by the chemical industry in developing new bio-based solvents. Although MMC is an attractive candidate as a replacement solvent, simply being bio-derived is not enough for a molecule to be regarded as green .
2. Production of Solketal
- Application Summary: Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is used in the production of 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), an oxygenated additive to fuel .
- Methods of Application: The production of solketal involves the valorization of glycerol. The reaction parameters for the ketalisation reaction were optimized using a face-centered composite design (FCCD) of RSM .
- Results: The optimized results showed a glycerol conversion of 80.3% under the actual laboratory experiment .
3. Synthesis of Gymnodimine
- Application Summary: Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate can be used as a chiral building block to make the key tetrahydrofuran subunit of gymnodimine, a marine algal toxin .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
4. Synthesis of Glycerol Probe
- Application Summary: Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate may be used as a starting material to synthesize (2 R)- [1- 2 H 2 ]-glycerol, a probe to study the stereochemistry of glycerol metabolism in Streptomyces cattleya .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
5. Synthesis of Organic Building Blocks
- Application Summary: Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate can be used to synthesize organic building blocks like ®-2,3-dihydroxy-3-methylbutyl toluene-p-sulfonate and (2 S,8 R)-2-amino-8-[® 2,2-dimethyl-1,3-dioxolan-4-yl]-8-oxooctanoic acid .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
6. Preparation of Enedione
- Application Summary: Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate can be used to prepare an enedione by reacting with dimethyl methylphosphonate, BuLi, and phenylglyoxal, which in turn is used to synthesize cyclopentenone derivatives .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
7. Bio-based Solvents
- Application Summary: Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (MMC) is being studied as a potential bio-based solvent. This is part of a broader effort to replace traditional solvents, many of which have sustainability and toxicity issues .
- Methods of Application: The development of MMC as a solvent involves a 10-step method that combines in silico modeling of Hansen solubility parameters (HSPs), experimental Kamlet–Abboud–Taft parameters, green synthetic routes, application testing, and toxicity measurements .
- Results: The study highlights the challenges faced by the chemical industry in developing new bio-based solvents. Although MMC is an attractive candidate as a replacement solvent, simply being bio-derived is not enough for a molecule to be regarded as green .
8. Synthesis of Organic Building Blocks
- Application Summary: Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate can be used to synthesize organic building blocks like ®-2,3-dihydroxy-3-methylbutyl toluene-p-sulfonate and (2 S,8 R)-2-amino-8-[® 2,2-dimethyl-1,3-dioxolan-4-yl]-8-oxooctanoic acid .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
安全和危害
This compound is classified as a combustible liquid. Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this compound. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
属性
IUPAC Name |
methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWWCCDWPKGNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



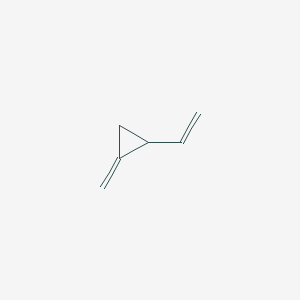
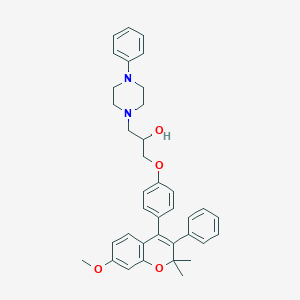
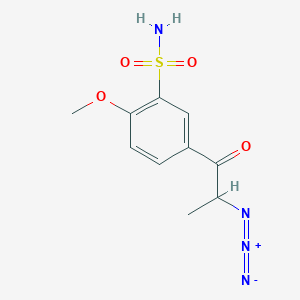
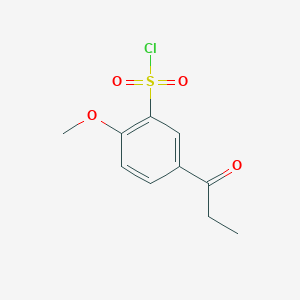
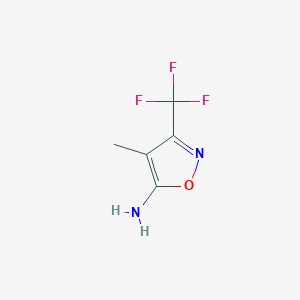
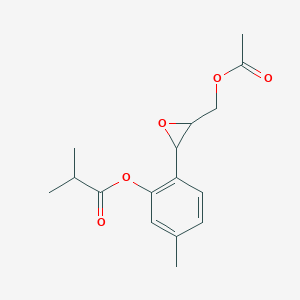


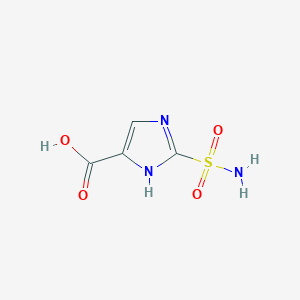
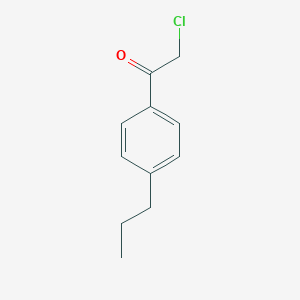
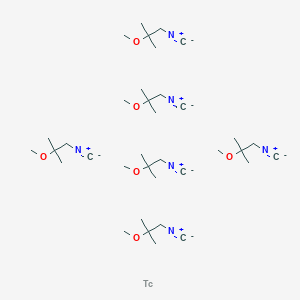


![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)